molecular formula C14H15NSi B2919848 8-((Trimethylsilyl)ethynyl)isoquinoline CAS No. 1823440-48-7

8-((Trimethylsilyl)ethynyl)isoquinoline

Cat. No.: B2919848
CAS No.: 1823440-48-7
M. Wt: 225.366
InChI Key: FKAPASNVVPNCRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-((Trimethylsilyl)ethynyl)isoquinoline is a chemical compound with the molecular formula C14H15NSi and a molecular weight of 225.37 g/mol . This compound is characterized by the presence of a trimethylsilyl group attached to an ethynyl moiety, which is further connected to an isoquinoline ring. The compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 8-((Trimethylsilyl)ethynyl)isoquinoline typically involves the following steps:

Chemical Reactions Analysis

8-((Trimethylsilyl)ethynyl)isoquinoline undergoes various chemical reactions, including:

Scientific Research Applications

8-((Trimethylsilyl)ethynyl)isoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-((Trimethylsilyl)ethynyl)isoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with nucleophiles and electrophiles in biological systems .

Comparison with Similar Compounds

8-((Trimethylsilyl)ethynyl)isoquinoline can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound in various research fields.

Properties

IUPAC Name

2-isoquinolin-8-ylethynyl(trimethyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NSi/c1-16(2,3)10-8-13-6-4-5-12-7-9-15-11-14(12)13/h4-7,9,11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKAPASNVVPNCRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC=CC2=C1C=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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